An In-depth Technical Guide to 2-Methylpiperazine-d7: Chemical Properties and Structure
An In-depth Technical Guide to 2-Methylpiperazine-d7: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-Methylpiperazine-d7, a deuterated analog of 2-methylpiperazine (B152721). This information is intended to support research and development activities in medicinal chemistry, pharmacology, and drug metabolism studies.
Core Chemical Properties
2-Methylpiperazine-d7 is a stable, isotopically labeled compound valuable in various research applications, particularly in mass spectrometry-based bioanalytical assays and as a tracer in metabolic studies. The deuteration provides a distinct mass shift from its endogenous counterpart, facilitating its use as an internal standard for accurate quantification.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of 2-Methylpiperazine-d7. For comparative purposes, data for the non-deuterated form, 2-Methylpiperazine, is also provided.
| Property | 2-Methylpiperazine-d7 | 2-Methylpiperazine |
| CAS Number | 1219802-98-8[1] | 109-07-9[1] |
| Molecular Formula | C₅H₅D₇N₂ | C₅H₁₂N₂[1] |
| Molecular Weight | 107.21 g/mol | 100.16 g/mol [2] |
| Boiling Point | 153.2 ± 8.0 °C at 760 mmHg[3] | 155 °C at 763 mmHg[2] |
| Flash Point | 45.1 ± 10.2 °C[3] | 65 °C (closed cup)[2] |
| Refractive Index | 1.418[3] | Not available |
| Appearance | Not specified (likely a liquid or low-melting solid) | White to yellow crystalline powder or chunks[1] |
| Solubility | Not specified (expected to be similar to 2-Methylpiperazine) | Soluble in water (78 g/100 mL at 25°C)[4] |
Chemical Structure
The foundational structure of 2-Methylpiperazine-d7 consists of a piperazine (B1678402) ring with a methyl group at the 2-position. In this deuterated isotopologue, seven hydrogen atoms are replaced by deuterium (B1214612) atoms. Based on the nomenclature "(±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7", the deuterium atoms are located on the piperazine ring and not on the methyl group.
Structure:
Experimental Protocols
Proposed Synthesis Protocol
A plausible synthetic route for 2-Methylpiperazine-d7 involves the reduction of a suitable precursor with a deuterium source. One potential method is the catalytic reduction of a pyrazine (B50134) precursor.
Reaction Scheme:
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Precursor Synthesis: Synthesis of 2-methyl-5,6-dihydropyrazine.
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Deuteration: Catalytic reduction of 2-methyl-5,6-dihydropyrazine using deuterium gas (D₂) and a suitable catalyst (e.g., Palladium on carbon) in a deuterated solvent (e.g., D₂O or CH₃OD).
Detailed Steps:
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Catalyst Preparation: A 10% Palladium on carbon catalyst is dried under vacuum.
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Reaction Setup: The 2-methyl-5,6-dihydropyrazine precursor is dissolved in an appropriate deuterated solvent in a high-pressure reaction vessel. The catalyst is added to the solution.
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Deuteration Reaction: The vessel is purged with nitrogen gas and then filled with deuterium gas to the desired pressure. The reaction mixture is stirred at a specific temperature (e.g., 50-100 °C) for several hours until the reaction is complete, monitored by techniques like TLC or GC-MS.
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Work-up and Purification: The catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by distillation or column chromatography to yield 2-Methylpiperazine-d7.
Analytical Methodology: Quantification by LC-MS/MS
This protocol outlines a general procedure for the quantification of a target analyte in a biological matrix (e.g., plasma) using 2-Methylpiperazine-d7 as an internal standard.
1. Sample Preparation:
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Protein Precipitation: To 100 µL of plasma sample, add 10 µL of 2-Methylpiperazine-d7 internal standard solution (at a known concentration). Add 300 µL of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
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Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
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Chromatographic Separation:
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LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
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Column: A suitable reverse-phase column (e.g., C18).
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Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
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Injection Volume: 5-10 µL.
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Mass Spectrometric Detection:
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Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Source: Electrospray ionization (ESI) in positive ion mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and 2-Methylpiperazine-d7 are monitored.
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3. Data Analysis:
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The peak area ratios of the analyte to the 2-Methylpiperazine-d7 internal standard are calculated.
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A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations.
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The concentration of the analyte in the unknown samples is determined from the calibration curve.
Visualizations
Logical Workflow for Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study where 2-Methylpiperazine-d7 could be used as an internal standard for the quantification of a drug candidate containing the 2-methylpiperazine moiety.
Caption: Workflow for a pharmacokinetic study.
